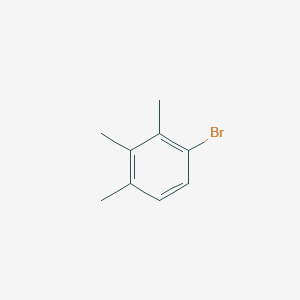
1-Bromo-2,3,4-trimethylbenzene
Vue d'ensemble
Description
1-Bromo-2,3,4-trimethylbenzene is a useful research compound. Its molecular formula is C9H11Br and its molecular weight is 199.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-2,3,4-trimethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2,3,4-trimethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ring Halogenations of Polyalkylbenzenes : 1-Bromo-2,3,4-trimethylbenzene is used in the ring halogenations of polyalkylbenzenes. The use of 1-Bromo-2,5-pyrrolidinedione (NBS) and 1-chloro-2,5-pyrrolidinedione (NCS) with catalytic quantities of p-toluenesulfonic acid has been demonstrated for ring halogenations of polyalkylbenzenes, leading to the production of mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).
Synthesis of Chiral Liquid Crystals : It is involved in the synthesis of chiral liquid crystals. For example, its reaction with Grignard reagents leads to the production of unsaturated β‐C‐aryl glycosides, which serve as chiral precursor compounds in the synthesis of these crystals (Bertini et al., 2003).
Synthesis of Organic Dyes and Electroluminescent Materials : 1-Bromo-2,4-dinitrobenzene, synthesized from bromobenzene (which is closely related to 1-Bromo-2,3,4-trimethylbenzene), is used as an intermediate in the production of medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials (Xuan et al., 2010).
Ring Expansion and Formation of Alumacyclonona-tetraene : It has applications in the ring expansion to form compounds like 1-bromo-1-alumacyclonona-2,4,6,8-tetraene, which is significant in organometallic chemistry (Agou et al., 2015).
Synthesis of Bergenin-type C-glucosylarenes : This compound is used in the synthesis of bergenin-type C-glucosylarenes, which are important in pharmaceutical research (Frick & Schmidt, 1991).
Study of Viscosity in Binary Liquid Mixtures : 1-Bromo-2,3,4-trimethylbenzene is used in the study of viscosity of binary liquid mixtures containing bromoalkanes and hydrocarbons, contributing to our understanding of molecular interactions (Yadava & Yadav, 2008).
Synthesis of Norathyriol : It is a key intermediate in synthesizing norathyriol, an important compound in medicinal chemistry (Jin, 2011).
Determination in Serum : Its isomers, like 1,2,4-trimethylbenzene, are used for determination in serum, particularly in studies related to exposure to solvent vapors (Kenndler et al., 1989).
Synthesis of Gallic Acid-14CO2H : An intermediate 1-bromo-3, 4, 5-trimethoxybenzene, related to 1-Bromo-2,3,4-trimethylbenzene, is used in the transformation of 1, 2, 3-trimethoxybenzene into gallic acid-14CO2H, an important compound in biochemical studies (Kozak et al., 1978).
In Situ Catalytic Applications : It's used in in situ catalytic applications for CC bond formation in aqueous solutions, playing a significant role in organic synthesis (Türkmen et al., 2009).
Biodegradability Studies : The compound is also involved in studies related to the biodegradability of trimethylbenzene isomers under various conditions, contributing to environmental chemistry (Fichtner et al., 2019).
Combustion Properties : Research on the combustion properties of 1,3,5-trimethylbenzene and kinetic modeling for its combustion is crucial for developing model fuels (Diévart et al., 2013).
Synthetic Methods Comparison : Different synthetic methods of 1-bromo-3,4,5-trimethoxybenzene are compared for optimizing yields, important in organic synthesis (Hong, 2001).
Photoexcited Decay Dynamics : Its role in studying the decay dynamics of photoexcited 1,2,4-trimethylbenzene using femtosecond time-resolved photoelectron imaging is significant in physical chemistry (Liu et al., 2015).
Triazine Synthesis : It is used in the solvent-free synthesis of triazines under conditions that emphasize its role in sustainable chemistry (Ghorbani‐Vaghei et al., 2015).
Preparation of Molecular Receptors : The use of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, derived from related compounds like 1-Bromo-2,3,4-trimethylbenzene, is reported for preparing molecular receptors (Wallace et al., 2005).
Propriétés
IUPAC Name |
1-bromo-2,3,4-trimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-6-4-5-9(10)8(3)7(6)2/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHISMPFNRVMPFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80502890 | |
| Record name | 1-Bromo-2,3,4-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80502890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3,4-trimethylbenzene | |
CAS RN |
40101-33-5, 38097-05-1 | |
| Record name | 1-Bromo-2,3,4-trimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40101-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2,3,4-trimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80502890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Thiazolemethanol, 2-[4-(methylthio)phenyl]-](/img/structure/B8010611.png)

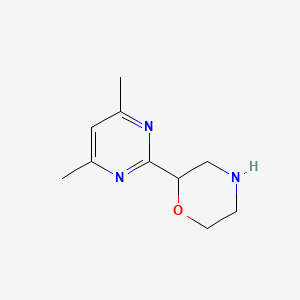
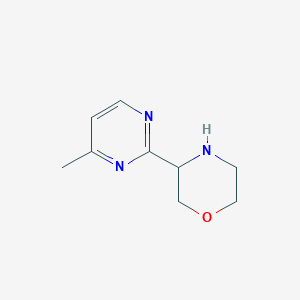

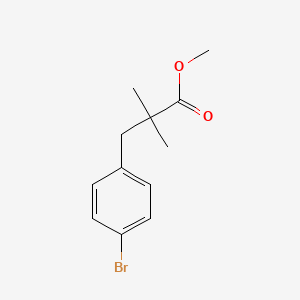

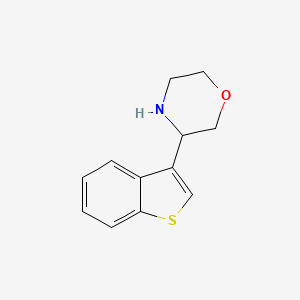

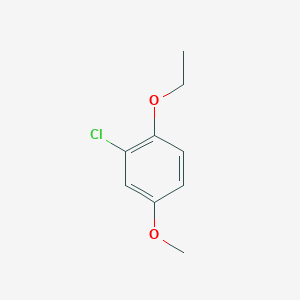
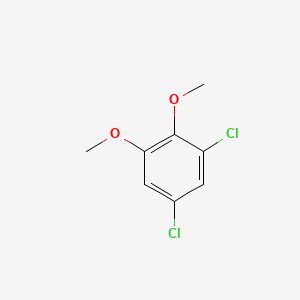
amine](/img/structure/B8010683.png)